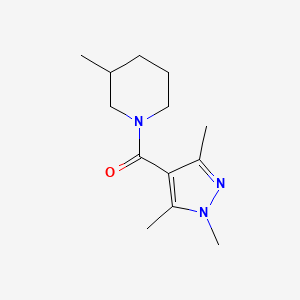
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as MPTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. MPTM is a synthetic compound that belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood, but it is believed to act by inhibiting protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone may prevent the growth and proliferation of cancer cells, making it a potential anti-cancer drug candidate.
Biochemical and physiological effects:
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to be relatively stable and non-toxic, making it safe for use in lab experiments. However, one limitation of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
将来の方向性
There are several future directions for the research on (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One potential direction is to further investigate its mechanism of action, which may help to optimize its use in anti-cancer drug development. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the potential use of (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone as an anti-viral agent.
合成法
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can be synthesized using a straightforward method that involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 3-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone.
科学的研究の応用
(3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to be an effective inhibitor of protein kinase CK2, which plays a crucial role in cell proliferation and survival. This makes (3-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone a potential candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
(3-methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-6-5-7-16(8-9)13(17)12-10(2)14-15(4)11(12)3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXIATTXTIKGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

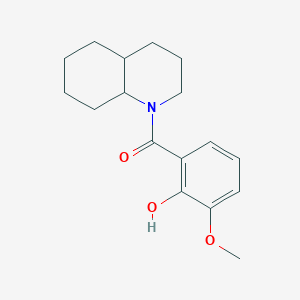
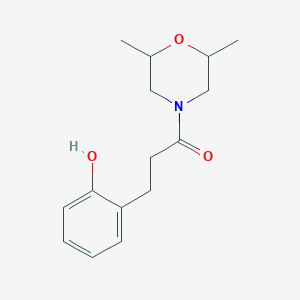
![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)
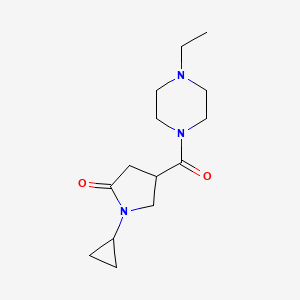

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
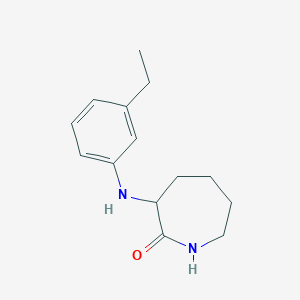
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)


